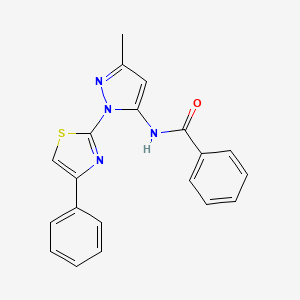

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c1-14-12-18(22-19(25)16-10-6-3-7-11-16)24(23-14)20-21-17(13-26-20)15-8-4-2-5-9-15/h2-13H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAULMZLSXDXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a phenyl-substituted thioamide with an α-haloketone. The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-diketone. The final step involves the coupling of the thiazole and pyrazole intermediates with benzoyl chloride under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in biochemical pathways and cellular responses.

Comparison with Similar Compounds

Pyrazole-Thiazol Hybrids with Anticancer Activity

For example:

- 3-{3-[1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-4,5-dihydro-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl}pyridine exhibited an IC50 of 23.01 μM against cancerous cells, attributed to its chloro- and methoxy-substituted aryl groups enhancing hydrophobic binding .

- 5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid showed a 44.78% growth inhibition (GP) against LOX IMVI melanoma cells, highlighting the role of the thiazol ring in cytotoxicity .

Key Structural Differences :

FOXO1-Inhibiting Benzamide Derivatives

Benzamide-substituted pyrazoles are notable for their role in metabolic regulation:

Comparison with Target Compound :

Antimicrobial Pyrazolylbenzamide Derivatives

N-Pyrazolylbenzamide derivatives with halogenated aryl groups exhibit antimicrobial activity:

Structural Contrast :

- The target compound’s 4-phenylthiazol-2-yl group introduces a rigid, planar structure absent in chlorophenyl analogs, which could influence membrane penetration in bacterial vs. mammalian cells .

Data Tables: Structural and Activity Comparisons

Table 2. Physicochemical Properties

Biological Activity

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound that exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring thiazole and pyrazole moieties, contributes to its pharmacological potential. This article explores the synthesis, biological activity, and research findings related to this compound.

Chemical Structure and Synthesis

The compound possesses a molecular formula of CHNS and a molecular weight of approximately 320.40 g/mol. The synthesis typically involves the condensation of appropriate thiazole and pyrazole precursors under specific conditions, optimizing yields through various solvents and reagents.

Synthetic Route Example:

- Condensation Reaction : Reacting 4-phenylthiazol-2-amine with 3-methyl-1H-pyrazol-5(4H)-one in the presence of a suitable catalyst.

- Purification : Employing techniques such as crystallization or chromatography to enhance purity.

Antimicrobial Activity

Research indicates that derivatives containing thiazole and pyrazole moieties often exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that this compound demonstrates significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) in the range of 31.25 to 62.5 μg/mL .

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| E. coli | 31.25 | Moderate |

| S. aureus | 62.5 | Good |

Anticancer Activity

In addition to its antimicrobial properties, this compound shows promising results in anticancer studies . It has been reported to inhibit cancer cell lines through mechanisms involving autophagy modulation and mTORC1 pathway interference .

Case Study: MIA PaCa-2 Cells

A study focused on MIA PaCa-2 pancreatic cancer cells revealed that compounds similar to this compound exhibited submicromolar antiproliferative activity, reducing mTORC1 activity and promoting autophagic processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Thiazole Moiety : Known for its role in enhancing antimicrobial activity.

- Pyrazole Ring : Associated with anticancer properties.

- Benzamide Group : Contributes to overall stability and bioactivity.

Q & A

Q. What are the key synthetic challenges in preparing N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, including cyclization of thiazole and pyrazole rings followed by benzamide coupling. Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions. Optimization strategies include:

- Temperature control : Maintaining 60–80°C during cyclization improves thiazole ring formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR spectroscopy : H and C NMR can verify the presence of methyl (δ 2.3–2.5 ppm), pyrazole (δ 6.1–6.3 ppm), and benzamide (δ 7.5–8.1 ppm) groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 402.12 (calculated for CHNOS) .

- X-ray crystallography : SHELXL refinement (via programs like SHELX-97) resolves bond angles and torsional strain in the pyrazole-thiazole core .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Antimicrobial testing : Broth microdilution assays (MIC values) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets, with data normalized to positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How does the electronic configuration of substituents influence the compound’s binding affinity to biological targets?

- Thiazole ring : The sulfur atom enhances π-stacking with aromatic residues in enzyme active sites, as shown in docking studies .

- Methyl group : At the pyrazole 3-position, it reduces steric hindrance, improving fit into hydrophobic pockets (e.g., mGluR5 allosteric sites) .

- Benzamide moiety : Electron-withdrawing groups (e.g., fluorine) increase dipole interactions, as observed in analogs with 10-fold higher potency .

Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced biological activity?

- Core modifications : Replacing phenylthiazole with thiophene (as in ) alters selectivity for antipsychotic vs. anticancer targets .

- Substituent effects : Adding halogens (Cl, F) at the benzamide para position improves lipophilicity (logP >3.5) and blood-brain barrier penetration .

- Hybrid analogs : Fusion with pyrrolidine (e.g., ) enhances metabolic stability by reducing CYP450 oxidation .

Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME calculate bioavailability scores (0.55) and P-gp substrate likelihood .

- Molecular dynamics simulations : Reveal stable binding conformations with mGluR5 over 100 ns trajectories, correlating with in vivo efficacy .

- QSAR models : Use Hammett constants (σ) to predict electron-donating substituents’ impact on IC values (R >0.85) .

Q. What strategies are effective in resolving contradictions between in vitro binding assays and in vivo efficacy data?

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo effects .

- Pharmacokinetic studies : Measure plasma half-life (t) and tissue distribution to explain low bioavailability despite high affinity .

- Dose-response modeling : Use Emax models to reconcile discrepancies in potency thresholds across assays .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields during scale-up?

- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR to detect intermediates and adjust conditions .

- Design of experiments (DoE) : Optimize parameters (e.g., catalyst loading, stoichiometry) using response surface methodology .

- Quality control : Implement HPLC-PDA to ensure consistency in purity (>98%) and impurity profiles .

Q. What statistical approaches validate the significance of biological activity data?

- ANOVA testing : Compare IC values across derivatives (p<0.05 threshold) .

- Dunnett’s test : Adjust for multiple comparisons in dose-response studies .

- Bland-Altman plots : Assess agreement between replicate assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.